Cas no 1497373-97-3 (Cycloheptanol, 4-ethyl-)

Cycloheptanol, 4-ethyl-, is a cyclic alcohol with a seven-membered ring structure substituted by an ethyl group at the 4-position. This compound is of interest in organic synthesis due to its unique steric and electronic properties, which can influence reactivity in ring-opening or functionalization reactions. Its cycloheptane backbone offers intermediate ring strain, making it a versatile intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. The ethyl substituent enhances lipophilicity, potentially improving solubility in nonpolar matrices. Careful handling is recommended due to its potential flammability and reactivity under strong oxidizing conditions. Its structural features make it a valuable building block for complex molecular architectures.
Cycloheptanol, 4-ethyl- structure
Cycloheptanol, 4-ethyl- structure
Product Name:Cycloheptanol, 4-ethyl-
CAS No:1497373-97-3
MF:C9H18O
MW:142.238623142242
CID:5264151
Update Time:2025-06-29

Cycloheptanol, 4-ethyl- Chemical and Physical Properties

Names and Identifiers

    • Cycloheptanol, 4-ethyl-
    • Inchi: 1S/C9H18O/c1-2-8-4-3-5-9(10)7-6-8/h8-10H,2-7H2,1H3
    • InChI Key: ZXIPSWHGCLLEFI-UHFFFAOYSA-N
    • SMILES: C1(O)CCCC(CC)CC1

Cycloheptanol, 4-ethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01068378-1g
4-Ethylcycloheptan-1-ol
1497373-97-3 95%
1g
¥5971.0 2023-04-10
Enamine
EN300-643476-0.05g
4-ethylcycloheptan-1-ol
1497373-97-3
0.05g
$1020.0 2023-03-05
Enamine
EN300-643476-0.1g
4-ethylcycloheptan-1-ol
1497373-97-3
0.1g
$1068.0 2023-03-05
Enamine
EN300-643476-0.25g
4-ethylcycloheptan-1-ol
1497373-97-3
0.25g
$1117.0 2023-03-05
Enamine
EN300-643476-0.5g
4-ethylcycloheptan-1-ol
1497373-97-3
0.5g
$1165.0 2023-03-05
Enamine
EN300-643476-1.0g
4-ethylcycloheptan-1-ol
1497373-97-3
1g
$0.0 2023-06-07
Enamine
EN300-643476-2.5g
4-ethylcycloheptan-1-ol
1497373-97-3
2.5g
$2379.0 2023-03-05
Enamine
EN300-643476-5.0g
4-ethylcycloheptan-1-ol
1497373-97-3
5.0g
$3520.0 2023-03-05
Enamine
EN300-643476-10.0g
4-ethylcycloheptan-1-ol
1497373-97-3
10.0g
$5221.0 2023-03-05

Additional information on Cycloheptanol, 4-ethyl-

Cycloheptanol, 4-ethyl- (CAS No. 1497373-97-3): A Comprehensive Overview in Modern Chemical Research

Cycloheptanol, 4-ethyl-, identified by its Chemical Abstracts Service (CAS) number 1497373-97-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This seven-membered cyclic alcohol with an ethyl substituent at the fourth position exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal chemistry. The compound's molecular structure, characterized by its cycloheptane backbone and hydroxyl group, contributes to its versatility in various chemical transformations and biological applications.

The synthesis of Cycloheptanol, 4-ethyl typically involves multi-step organic reactions, often starting from readily available precursors such as cyclohexene or cycloheptene derivatives. The introduction of the hydroxyl group and the ethyl substituent requires precise catalytic conditions and careful control of reaction parameters to ensure high yield and purity. Advanced synthetic methodologies, including asymmetric synthesis and enzymatic catalysis, have been explored to enhance the selectivity and efficiency of producing this compound.

In recent years, Cycloheptanol, 4-ethyl has garnered attention for its potential applications in the development of novel pharmaceuticals. Its structural motif is reminiscent of several bioactive molecules, suggesting that it could serve as a scaffold for drug discovery. Researchers have been investigating its derivatives as candidates for treating various diseases, including neurological disorders and inflammatory conditions. The compound's ability to undergo further functionalization makes it a promising building block for designing molecules with tailored biological activities.

One of the most intriguing aspects of Cycloheptanol, 4-ethyl is its role in polymer chemistry. The hydroxyl group can participate in esterification or etherification reactions, allowing for the creation of polymers with specific properties. These polymers find applications in coatings, adhesives, and even biodegradable materials. The ethyl substituent further influences the polymer's characteristics, affecting factors such as melting point and solubility. Such modifications are crucial for tailoring materials to meet specific industrial requirements.

The pharmacological potential of Cycloheptanol, 4-ethyl has been explored through computational modeling and experimental studies. Virtual screening techniques have identified several analogs with enhanced binding affinity to target enzymes and receptors. These findings have guided synthetic efforts toward optimizing the compound's pharmacokinetic profile. Additionally, in vitro assays have demonstrated that certain derivatives exhibit anti-inflammatory and analgesic effects, paving the way for further preclinical investigations.

The environmental impact of synthesizing and utilizing Cycloheptanol, 4-ethyl is another critical consideration. Green chemistry principles have been applied to develop more sustainable synthetic routes, minimizing waste and reducing energy consumption. For instance, catalytic processes that employ recyclable catalysts or renewable solvents have been investigated. Such approaches align with global efforts to promote eco-friendly chemical practices and ensure that the production of this compound is both efficient and environmentally responsible.

The future prospects for Cycloheptanol, 4-ethyl are bright, with ongoing research aimed at uncovering new applications and improving existing ones. Advances in chemical biology and drug discovery technologies are expected to expand its utility in therapeutic contexts. Moreover, collaborations between academia and industry will likely accelerate the translation of laboratory findings into commercial products. As our understanding of this compound grows, so too will its significance in modern chemical research.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk